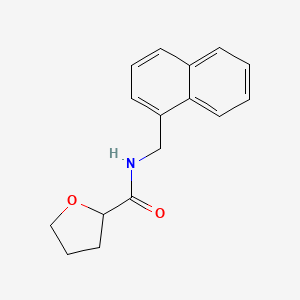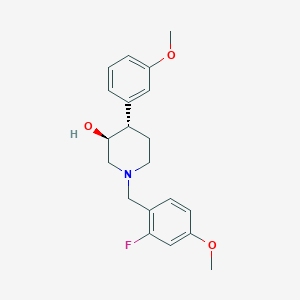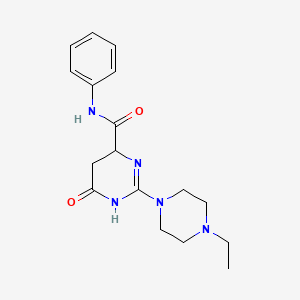
N-(1-naphthylmethyl)tetrahydro-2-furancarboxamide
Overview
Description
N-(1-naphthylmethyl)tetrahydro-2-furancarboxamide, also known as NFMTHF, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in several studies. In
Mechanism of Action
The mechanism of action of N-(1-naphthylmethyl)tetrahydro-2-furancarboxamide is not fully understood, but several studies have provided insights into its binding properties and effects on cellular signaling pathways. For example, Liu et al. (2020) found that this compound binds to the D3R in a manner similar to other D3R ligands, suggesting that it may act as a partial agonist or antagonist. He et al. (2019) found that this compound binds to the CB1R in a manner that is distinct from other CB1R ligands, suggesting that it may have unique effects on CB1R signaling.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in vitro and in vivo. For example, Liu et al. (2020) found that this compound inhibited the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia cells. He et al. (2019) found that this compound reduced inflammation in a mouse model of acute lung injury. These studies suggest that this compound may have potential therapeutic applications in cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-naphthylmethyl)tetrahydro-2-furancarboxamide in lab experiments is its synthetic accessibility. The synthesis method for this compound is relatively straightforward and can be carried out using standard laboratory techniques. Another advantage is its potential as a chemical probe for studying protein-protein interactions and GPCR signaling pathways.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to use in certain assays or to administer in vivo. Additionally, the effects of this compound on cellular signaling pathways and physiological processes are not fully understood, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for research on N-(1-naphthylmethyl)tetrahydro-2-furancarboxamide. One area of interest is the development of more potent and selective ligands for GPCRs and other membrane proteins. Another area of interest is the use of this compound as a chemical probe for studying protein-protein interactions and cellular signaling pathways. Additionally, further investigation into the biochemical and physiological effects of this compound may reveal new potential therapeutic applications in cancer, inflammation, and other diseases.
Scientific Research Applications
N-(1-naphthylmethyl)tetrahydro-2-furancarboxamide has been studied for its potential use in several scientific research applications. One area of interest is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a key role in cellular signaling and are important targets for drug discovery. Several studies have investigated the ability of this compound to bind to GPCRs, including the dopamine D3 receptor (D3R) and the cannabinoid CB1 receptor (CB1R) (Liu et al., 2020; He et al., 2019).
Another area of interest is the potential of this compound as a tool for studying protein-protein interactions. Proteins often interact with each other to carry out cellular functions, and disrupting these interactions can lead to disease. This compound has been used as a chemical probe to study protein-protein interactions, such as the interaction between the transcription factor c-Myc and its binding partner Max (Liu et al., 2020).
properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(15-9-4-10-19-15)17-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,15H,4,9-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMYXWVYJXADLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,4-dimethylphenoxy)propanoyl]pyrrolidine](/img/structure/B4425463.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425480.png)
![2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4425482.png)

![1-(4-ethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4425511.png)
![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine](/img/structure/B4425516.png)


![2-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4425541.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B4425548.png)
![2-(ethylthio)-6,6-dimethyl-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425552.png)

![3,4,5-trimethoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4425557.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4425561.png)